4-Nitro-3-(oxolan-3-yloxy)benzoic acid
Description
4-Nitro-3-(oxolan-3-yloxy)benzoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitro group, a benzoic acid moiety, and an oxolane ring
Properties
IUPAC Name |
4-nitro-3-(oxolan-3-yloxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c13-11(14)7-1-2-9(12(15)16)10(5-7)18-8-3-4-17-6-8/h1-2,5,8H,3-4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJVOFOXZASHBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734607 | |
| Record name | 4-Nitro-3-[(oxolan-3-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917909-66-1 | |
| Record name | 4-Nitro-3-[(oxolan-3-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification Approach
The most commonly reported method for synthesizing 4-Nitro-3-(oxolan-3-yloxy)benzoic acid is through esterification of 4-nitrobenzoic acid with oxolane-3-ol (tetrahydrofuran-3-ol). The key features of this method include:
- Starting Materials: 4-nitrobenzoic acid and oxolane-3-ol.
- Catalyst: Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Reaction Conditions: Reflux under anhydrous conditions to drive the esterification.
- Purification: Recrystallization from ethanol/water mixtures to achieve >98% purity.
- Yield: Typically moderate to high, depending on catalyst concentration and reaction time.
This method leverages the nucleophilic attack of the hydroxyl group of oxolane-3-ol on the activated carboxyl group of 4-nitrobenzoic acid, facilitated by acid catalysis to form the ether linkage.
Catalytic Optimization
Research indicates that p-toluenesulfonic acid (p-TSA) at approximately 15 mol% is an optimal catalyst loading, improving yield and reaction efficiency compared to stronger mineral acids or Lewis acids, which may reduce yield or complicate purification.
Alternative Synthetic Strategies
While esterification is the primary route, alternative methods such as:
- Nitration of preformed 3-(oxolan-3-yloxy)benzoic acid derivatives to introduce the nitro group regioselectively.
- Coupling reactions using coupling agents like dicyclohexylcarbodiimide (DCC) to form the ester bond under milder conditions.
However, these methods are less commonly reported or yield lower product amounts.
Purification and Characterization
Purification Techniques
- Recrystallization: Ethanol/water solvent systems are preferred for recrystallization to remove unreacted starting materials and side products.
- Chromatography: High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm is used to confirm purity and separate impurities.
Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the ester linkage, oxolane ring, and nitro substitution pattern.
- Mass Spectrometry: Confirms molecular weight (253.21 g/mol) and molecular formula (C11H11NO6).
- Melting Point and DSC: Used to assess physical purity and thermal properties.
- HPLC Purity: Achieving >98% purity is standard for research-grade material.
Reaction Mechanisms and Chemical Transformations
Esterification Mechanism
- Protonation of the carboxyl group of 4-nitrobenzoic acid by acid catalyst.
- Nucleophilic attack by the hydroxyl group of oxolane-3-ol.
- Formation of tetrahedral intermediate, followed by elimination of water.
- Regeneration of the acid catalyst and formation of the ester bond.
Hydrolysis and Derivatization
The ester bond in 4-Nitro-3-(oxolan-3-yloxy)benzoic acid can be hydrolyzed under acidic or basic conditions to regenerate 4-nitrobenzoic acid and oxolane-3-ol, which is useful for structural confirmation and further functionalization.
Data Table: Summary of Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Starting Materials | 4-Nitrobenzoic acid, oxolane-3-ol | Commercially available |
| Catalyst | Sulfuric acid, p-toluenesulfonic acid (p-TSA) | p-TSA preferred at ~15 mol% for yield |
| Solvent | Anhydrous ethanol or similar | Maintains anhydrous conditions |
| Temperature | Reflux (~78°C for ethanol) | Ensures reaction completion |
| Reaction Time | Several hours (typically 4-8 h) | Optimized based on catalyst and scale |
| Purification | Recrystallization (ethanol/water), HPLC | Achieves >98% purity |
| Yield | Moderate to high (varies 60-90%) | Dependent on catalyst and reaction time |
| Analytical Methods | NMR, MS, HPLC, DSC | Confirm structure and purity |
Industrial Scale Considerations
Industrial synthesis follows the same esterification principles but uses:
- Industrial-grade reagents.
- Optimized reaction vessels for temperature and mixing control.
- Rigorous quality control including impurity profiling by LC-MS.
- Stability studies under accelerated conditions to ensure product shelf-life.
Summary of Research Findings
- Acid-catalyzed esterification remains the cornerstone of 4-Nitro-3-(oxolan-3-yloxy)benzoic acid synthesis.
- p-Toluenesulfonic acid catalysis offers improved yields and cleaner reaction profiles compared to traditional mineral acids.
- Purification by recrystallization and HPLC ensures high purity suitable for biological and chemical research.
- Hydrolysis studies confirm the ester linkage and provide routes for further chemical modifications.
- Analytical techniques such as NMR and mass spectrometry are essential for confirming structural integrity.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-3-(oxolan-3-yloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and oxolane-3-ol.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 4-Amino-3-[(oxolan-3-yl)oxy]benzoic acid.
Substitution: Various substituted benzoic acids.
Hydrolysis: 4-Nitrobenzoic acid and oxolane-3-ol.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-Nitro-3-(oxolan-3-yloxy)benzoic acid exhibit antimicrobial properties. For instance, research on nitrocoumarins has demonstrated moderate trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. This activity is associated with oxidative stress generation in the parasite, highlighting the potential for developing new therapeutic agents based on structural analogs of 4-Nitro-3-(oxolan-3-yloxy)benzoic acid .
Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its functional groups allow for further modifications, enabling the development of new drugs with enhanced efficacy and reduced side effects. The versatility in its chemical structure makes it a valuable component in drug design and synthesis processes.
Agricultural Chemicals
4-Nitro-3-(oxolan-3-yloxy)benzoic acid may also find applications in agricultural chemistry as a potential herbicide or pesticide. The ability to modify its structure can lead to compounds that target specific biochemical pathways in pests or weeds, offering a more environmentally friendly alternative to traditional agrochemicals.
Building Block for Functionalization
The compound's reactivity allows it to be used as a building block for synthesizing more complex organic molecules. It can participate in various reactions, including nucleophilic substitutions and coupling reactions, making it useful in creating diverse chemical entities for research and industrial applications.
Several studies have explored the applications of nitro-substituted benzoic acids and their derivatives:
- Trypanocidal Activity : A study demonstrated that derivatives containing nitro groups exhibited significant activity against Trypanosoma cruzi, suggesting that modifications to the benzoic acid structure could enhance therapeutic efficacy .
- Synthesis of Novel Compounds : Research has focused on synthesizing new derivatives using 4-Nitro-3-(oxolan-3-yloxy)benzoic acid as a precursor, leading to compounds with improved biological activities and lower toxicity profiles .
Mechanism of Action
The mechanism of action of 4-Nitro-3-(oxolan-3-yloxy)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-Nitro-3-[(octanoyloxy)benzoic acid]
- 4-Nitro-3-[(trifluoromethyl)benzoic acid]
- 4-Nitro-3-[(hexanoyloxy)benzoic acid]
Comparison: 4-Nitro-3-(oxolan-3-yloxy)benzoic acid is unique due to the presence of the oxolane ring, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and solubility profiles, making it suitable for specific applications where other compounds may not be as effective.
Biological Activity
4-Nitro-3-(oxolan-3-yloxy)benzoic acid is an organic compound with a unique structure that includes a nitro group and an oxolane moiety attached to a benzoic acid framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
- Molecular Formula : C12H13NO5
- Molecular Weight : 253.21 g/mol
- Structure : The presence of the oxolane group may influence its solubility and interaction with biological targets, making it a compound of interest for further research.
Interaction Studies
Preliminary studies indicate that 4-nitro-3-(oxolan-3-yloxy)benzoic acid interacts with various biological targets, suggesting potential therapeutic applications. The compound's reactivity with biological systems is under investigation, focusing on its role in modulating enzymatic activities and cellular pathways.
Enzymatic Activity
Research highlights the compound's potential to influence key protein degradation systems, including:
- Ubiquitin-Proteasome Pathway (UPP)
- Autophagy-Lysosome Pathway (ALP)
These pathways are crucial for maintaining cellular homeostasis and are particularly relevant in the context of aging and degenerative diseases. In vitro studies have shown that derivatives of benzoic acid can enhance the activity of cathepsins B and L, which are involved in protein degradation processes .
Comparative Analysis with Related Compounds
The biological activity of 4-nitro-3-(oxolan-3-yloxy)benzoic acid can be compared to other structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4-nitro-3-(oxolan-3-yloxy)benzoate | C13H15NO5 | Methyl ester derivative, potentially more lipophilic |
| 4-Nitro-3-(octanoyloxy)benzoic acid | C15H19NO6 | Longer alkyl chain, different solubility properties |
| 4-Nitrobenzoic acid | C7H6N2O4 | Lacks the oxolane group, simpler structure |
This table illustrates that while 4-nitro-3-(oxolan-3-yloxy)benzoic acid shares common features with other compounds, its unique oxolane substituent may confer distinct chemical and biological properties.
Case Studies and Research Findings
Future Directions
Further research is essential to elucidate the full scope of biological activities associated with 4-nitro-3-(oxolan-3-yloxy)benzoic acid. Key areas for future investigation include:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific enzymes and cellular pathways.
- In Vivo Studies : Evaluating the therapeutic potential and safety in animal models to assess efficacy and toxicity.
- Synthesis of Derivatives : Exploring modifications to enhance bioactivity or selectivity towards specific targets.
Q & A
Q. What are the recommended methods for synthesizing and purifying 4-nitro-3-(oxolan-3-yloxy)benzoic acid to achieve >98% purity?
Answer:
- Synthesis : Start with benzoic acid derivatives and employ esterification under anhydrous conditions. Use coupling agents like DCC (dicyclohexylcarbodiimide) to attach the oxolane (tetrahydrofuran-derived) moiety. Nitration at the para position can be achieved using a nitrating mixture (HNO₃/H₂SO₄) .
- Purification : Recrystallize using ethanol/water mixtures to remove unreacted starting materials. Confirm purity via HPLC with a C18 column and UV detection at 254 nm. Adjust mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to optimize separation .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Answer:
- Structural Analysis : Use - and -NMR to confirm the ester linkage and nitro group placement. Compare observed chemical shifts with computational predictions (e.g., Gaussian 16 B3LYP/6-311G**) .
- Physicochemical Profiling : Determine melting point via differential scanning calorimetry (DSC). Estimate logP (octanol/water partition coefficient) using shake-flask methods or reverse-phase HPLC retention times .
Q. What experimental approaches are suitable for determining aqueous solubility given limited existing data?
Answer:
- Perform shake-flask solubility assays : Saturate aqueous buffers (pH 4–8) with the compound, agitate for 24 hours at 25°C, and quantify supernatant concentration via UV-Vis spectroscopy (λ = 300–425 nm) .
- Use HPLC-UV with a calibration curve for low-concentration detection (limit of quantification ~1 µg/mL) .
Advanced Research Questions
Q. How can this compound be optimized as a chromogenic substrate for phospholipase A2 (PLA2) activity assays?
Answer:
- Assay Design : Prepare micellar substrates by sonicating the compound with phosphatidylcholine. Monitor hydrolysis kinetics via UV-Vis at 425 nm (λ_max for nitrobenzoate release). Use Michaelis-Menten parameters (Kₘ, V_max) to compare with commercial substrates .
- Validation : Include negative controls (e.g., PLA2 inhibitors like methyl arachidonyl fluorophosphonate) and validate against known substrates (e.g., 4-nitro-3-octanoyloxybenzoic acid) .
Q. How should researchers address contradictions in stability data under varying storage conditions?
Answer:
- Conduct accelerated stability studies : Store the compound at 40°C/75% RH for 6 months and analyze degradation products via LC-MS. Monitor hydrolytic cleavage of the ester bond (major degradation pathway) .
- Use HPLC-DAD to track impurity profiles and quantify degradation kinetics. Adjust storage recommendations (e.g., desiccated at -20°C) based on observed stability .
Q. What computational strategies are effective for modeling interactions between this compound and lipid membranes?
Answer:
- Perform molecular dynamics simulations using GROMACS or CHARMM. Parameterize the compound’s force field with CGenFF. Embed it in a DPPC bilayer to study orientation and partitioning .
- Validate with fluorescence quenching assays using membrane-embedded probes (e.g., diphenylhexatriene) to measure perturbation .
Q. How can researchers investigate metabolic pathways or degradation products in biological systems?
Answer:
- Use LC-MS/MS with high-resolution mass spectrometry (e.g., Q-TOF) for metabolite identification. Employ untargeted metabolomics workflows (e.g., XCMS Online) to detect hydroxylated or demethylated derivatives .
- Incubate the compound with liver microsomes (human or murine) and NADPH to simulate Phase I metabolism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
